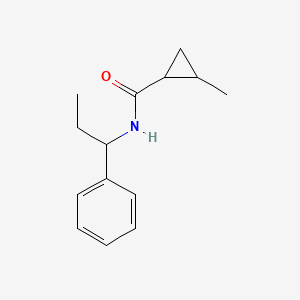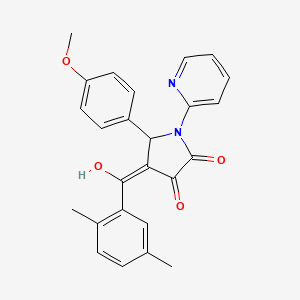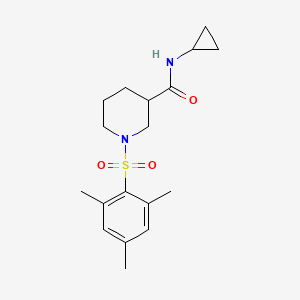![molecular formula C14H11F2NO2S B5362258 1-[(3,4-difluorophenyl)sulfonyl]indoline](/img/structure/B5362258.png)
1-[(3,4-difluorophenyl)sulfonyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-difluorophenyl)sulfonyl]indoline, also known as DAS-Indoline, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in studies related to cancer, inflammation, and oxidative stress.
Wirkmechanismus
The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]indoline involves the inhibition of various signaling pathways involved in cancer growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, this compound also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. In addition, this compound has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Furthermore, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(3,4-difluorophenyl)sulfonyl]indoline in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3,4-difluorophenyl)sulfonyl]indoline. One of the directions is to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its effects on various signaling pathways. Finally, the development of this compound derivatives with improved solubility and potency can lead to the development of novel therapeutic agents.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been optimized, and it has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
Synthesemethoden
The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]indoline involves the reaction between 3,4-difluoroaniline and indoline-2,3-dione in the presence of a strong acid catalyst. The resulting product is purified using column chromatography to obtain a pure compound with a high yield. This method has been optimized to achieve better results and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-difluorophenyl)sulfonyl]indoline has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been studied for its anti-inflammatory and antioxidant properties. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to scavenge free radicals, thereby reducing oxidative stress.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2S/c15-12-6-5-11(9-13(12)16)20(18,19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRGGCDNPAVSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5362176.png)
![4-butoxy-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5362183.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide](/img/structure/B5362199.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide](/img/structure/B5362209.png)
![6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362213.png)
![2-ethyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362218.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5362219.png)
![1,3-dimethyl-7-[3-(4-morpholinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362230.png)
![[4-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5362238.png)
![N~2~-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5362250.png)


